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This guide provides a comprehensive comparison of clinical trial results for different dosing

regimens of Navarixin, a potent and orally bioavailable antagonist of the C-X-C motif

chemokine receptors 1 and 2 (CXCR1 and CXCR2). By inhibiting these receptors, Navarixin
modulates inflammatory responses and the tumor microenvironment, making it a subject of

investigation for various therapeutic areas, including oncology and chronic obstructive

pulmonary disease (COPD).[1] This document summarizes key quantitative data, details

experimental methodologies from pivotal trials, and visualizes the underlying signaling

pathways and experimental workflows.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a phase 2 clinical trial

(NCT03473925) comparing two different doses of Navarixin in combination with

pembrolizumab for the treatment of selected advanced solid tumors.[2][3][4]

Table 1: Objective Response Rate (ORR) in Advanced Solid Tumors
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Tumor Type
Navarixin 30 mg +
Pembrolizumab

Navarixin 100 mg +
Pembrolizumab

Castration-Resistant Prostate

Cancer (CRPC)
5.0% 5.0%

Microsatellite-Stable Colorectal

Cancer (MSS CRC)
2.5% 0%

Non–Small-Cell Lung Cancer

(NSCLC)
0% 0%

Overall 2/48 (4.2%) 1/48 (2.1%)

Data from a phase 2, randomized trial in patients with previously treated advanced or

metastatic disease.[3]

Table 2: Key Safety and Tolerability Data
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Adverse Event
Navarixin 30 mg +
Pembrolizumab (n=48)

Navarixin 100 mg +
Pembrolizumab (n=48)

Dose-Limiting Toxicities (DLTs) 2 (4%) 3 (6%)

Grade 4 Neutropenia (as a

DLT)
1 1

Grade 3 Transaminase

Elevation (as a DLT)
1 1

Grade 3 Hepatitis (as a DLT) 0 1

Grade 3 Pneumonitis (as a

DLT)
0 1

Any Treatment-Related

Adverse Events
32 (67%) 38 (79%)

Treatment Discontinuation due

to Adverse Events
3 (6%) 4 (8%)

Maximal Reduction in Absolute

Neutrophil Count (Cycle 1)
44.5% - 48.2% 44.5% - 48.2%

Maximal Reduction in Absolute

Neutrophil Count (Cycle 2)
37.5% - 44.2% 37.5% - 44.2%

Data from a phase 2, randomized trial.

Experimental Protocols
Phase 2 Study in Advanced Solid Tumors
(NCT03473925)
This was an open-label, parallel-group, multicenter study.

Patient Population: Adults with previously treated advanced or metastatic castration-resistant

prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non–small-

cell lung cancer (NSCLC) with a PD-L1 tumor proportion score ≥50%. All patients were

required to have measurable disease by RECIST v1.1 criteria.
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Treatment Regimen: Patients were randomized 1:1 to receive either Navarixin 30 mg or 100

mg orally once daily, in combination with pembrolizumab 200 mg administered intravenously

every 3 weeks for up to 35 cycles.

Efficacy Assessment: The primary endpoint was the investigator-assessed objective

response rate (ORR) according to the Response Evaluation Criteria in Solid Tumors version

1.1 (RECIST v1.1). Tumor assessments were conducted at baseline and then every 9 weeks

for the first year and every 12 weeks thereafter.

Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse

events, laboratory tests (including hematology and blood chemistry), and vital signs. Dose-

limiting toxicities were evaluated during the first cycle of treatment.

Pharmacodynamic Assessment (Absolute Neutrophil Count): Blood samples for the

assessment of Absolute Neutrophil Count (ANC) were collected at several time points to

evaluate the pharmacodynamic effect of Navarixin. Collections occurred predose on day 1

of every cycle, and between 6 and 12 hours after dosing on days 1, 3, and 8 of cycle 1, and

on day 1 of cycle 2. ANC was calculated by multiplying the total white blood cell (WBC) count

by the percentage of neutrophils.

Dose-Range Finding Study in COPD (NCT01006616)
This was a 2-year, adaptive-design study.

Patient Population: Patients aged >40 to <=75 years with a diagnosis of moderate to severe

COPD for at least 2 years.

Treatment Regimen: The study included a 26-week dose range-finding phase with three

active Navarixin arms and one placebo arm.

Efficacy Assessment: The primary hypothesis was that Navarixin would be superior to

placebo in improving airflow, as measured by pre-bronchodilator FEV1. Other assessments

included the 6-minute walk test and induced sputum analysis for inflammatory markers like

IL-8, MPO, and neutrophil elastase.
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Navarixin Mechanism of Action
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NCT03473925 Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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